![molecular formula C6H3BrN2S B1291557 7-Bromothieno[3,2-d]pyrimidine CAS No. 21586-25-4](/img/structure/B1291557.png)
7-Bromothieno[3,2-d]pyrimidine
Overview
Description
7-Bromothieno[3,2-d]pyrimidine is an organic compound that belongs to the class of piperazine derivatives . It inhibits the activity of tyrosine kinases, which are enzymes that control cell growth and division . This compound has been synthesized for use as an anti-cancer agent .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
The molecular formula of 7-Bromothieno[3,2-d]pyrimidine is C6H3BrN2S . The SMILES string representation is BrC1=CSC2=CN=CN=C21 .Physical And Chemical Properties Analysis
The physical form of 7-Bromothieno[3,2-d]pyrimidine is solid . The molecular weight is 215.07 g/mol .Scientific Research Applications
Anticancer Research
7-Bromothieno[3,2-d]pyrimidine: has shown promise in anticancer research due to its ability to inhibit tyrosine kinases . These enzymes are pivotal in cell growth and division, and their dysregulation is often linked to cancer progression. Specifically, this compound has been effective against the BCR-ABL tyrosine kinase in chronic myeloid leukemia cells, offering a potential pathway for therapeutic intervention .
Drug Discovery
As a versatile building block, 7-Bromothieno[3,2-d]pyrimidine is utilized in the synthesis of various drug molecules. Its structural diversity allows for the creation of compounds with potential antimicrobial, antimalarial, antiviral, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant properties .
Central Nervous System (CNS) Agents
The pyrimidine scaffold, to which 7-Bromothieno[3,2-d]pyrimidine belongs, is critical in developing CNS-active agents. These include potential treatments for neurological disorders, acting as calcium channel blockers and antidepressants .
Immunological Treatments
Pyrimidine derivatives are being explored for their role in immunology and immuno-oncology7-Bromothieno[3,2-d]pyrimidine could be a key precursor in synthesizing new compounds that modulate the immune system to fight against various diseases, including cancer .
Chronic Pain Management
Research into pyrimidine-based drugs has included the development of analgesics for chronic pain management7-Bromothieno[3,2-d]pyrimidine may serve as a starting point for creating novel analgesic drugs with improved efficacy and reduced side effects .
Diabetes Mellitus Treatment
The pyrimidine core is also significant in the synthesis of drugs for treating diabetes mellitus7-Bromothieno[3,2-d]pyrimidine could contribute to the development of new therapeutic agents that better manage blood sugar levels and offer alternative treatment options .
Safety And Hazards
properties
IUPAC Name |
7-bromothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQOYFDDMSKPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620827 | |
Record name | 7-Bromothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothieno[3,2-d]pyrimidine | |
CAS RN |
21586-25-4 | |
Record name | 7-Bromothieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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